Anti-α-Glucosidase Activity: 5-Amino-2-Phenylbenzimidazole Derivatives Outperform Acarbose by ~70-Fold
Coumarin-linked 2-phenylbenzimidazole derivatives bearing a 5-amino group exhibited potent α-glucosidase inhibitory activity. While direct data for the unsubstituted 5-amino parent compound is not available, the structurally closest analog in this series (compound 5k) achieved an IC₅₀ of 10.8 μM, representing a 69.4-fold improvement over the clinical reference standard acarbose (IC₅₀ = 750.0 μM) [1]. This differential is attributed to the 5-amino substitution pattern enabling competitive binding at the enzyme active site, as confirmed by kinetic analysis [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 10.8 μM (for coumarin-linked 5-amino-2-phenylbenzimidazole derivative 5k) |
| Comparator Or Baseline | Acarbose (positive control): IC₅₀ = 750.0 μM |
| Quantified Difference | 69.4-fold greater potency |
| Conditions | In vitro enzyme inhibition assay; substrate: p-nitrophenyl-α-D-glucopyranoside |
Why This Matters
Procurement of the 5-amino scaffold enables synthesis of derivatives with α-glucosidase inhibition potency two orders of magnitude stronger than the clinical benchmark, a critical consideration for antidiabetic drug discovery programs.
- [1] Ganjeh, M. S. et al. Coumarin linked to 2-phenylbenzimidazole derivatives as potent α-glucosidase inhibitors. Scientific Reports, 2024, 14, Article 38548784. View Source
